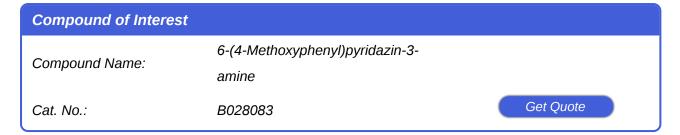


Suzuki cross-coupling for 6-(4-methoxyphenyl)pyridazin-3-amine synthesis

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An Application Note and Protocol for the Synthesis of **6-(4-methoxyphenyl)pyridazin-3-amine** via Suzuki Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

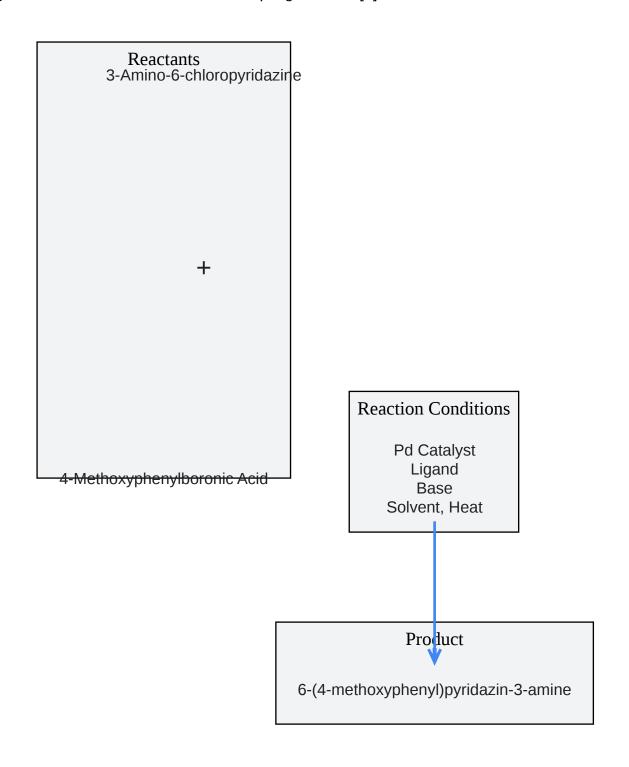
The pyridazine scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[1] The functionalization of the pyridazine core is a key strategy in drug discovery for modulating biological activity and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazine ring.[1][2][3]

This document provides a detailed protocol for the synthesis of **6-(4-methoxyphenyl)pyridazin-3-amine** from 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki cross-coupling reaction. It includes optimized reaction conditions, troubleshooting guidance, and experimental workflows tailored for professionals in drug development and chemical research.

Reaction Scheme



The synthesis proceeds via the palladium-catalyzed cross-coupling of a halogenated pyridazine with an arylboronic acid. The chloro-substituent at the 6-position of the pyridazine ring serves as a reactive site for the coupling reaction.[4]



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Caption: General reaction scheme for the Suzuki cross-coupling synthesis.



Quantitative Data Summary

Optimization of the Suzuki coupling reaction is critical, particularly with electron-deficient heterocyclic substrates like pyridazines.[5][6] The choice of catalyst, ligand, base, and solvent significantly impacts reaction yield and purity. Below are representative data from screening various reaction parameters.

Table 1: Catalyst and Ligand Screening

Entry	Palladium Source (mol%)	Ligand (mol%)	Yield (%)	Notes
1	Pd(PPh₃)₄ (5)	-	65	Standard catalyst, moderate yield.
2	Pd₂(dba)₃ (2.5)	PPh₃ (10)	68	Slight improvement over pre-formed catalyst.
3	Pd(OAc) ₂ (5)	PPh₃ (10)	62	Pd(II) pre- catalyst is less efficient.[8]
4	Pd₂(dba)₃ (2.5)	SPhos (5)	85	Bulky, electron- rich ligand improves yield. [9]
5	Pd₂(dba)₃ (2.5)	XPhos (5)	88	Highly effective for challenging aryl chlorides.[9]

Table 2: Base and Solvent Screening



Entry	Base (equiv.)	Solvent System	Temperature (°C)	Yield (%)
1	Na ₂ CO ₃ (2)	Dioxane/H₂O (4:1)	100	75
2	K2CO3 (2)	Dioxane/H₂O (4:1)	100	88
3	K ₃ PO ₄ (2)	Dioxane/H₂O (4:1)	100	85
4	Cs ₂ CO ₃ (2)	Dioxane/H₂O (4:1)	100	90
5	K2CO3 (2)	Toluene/H ₂ O (4:1)	100	82
6	Et₃N (3)	DMF	100	< 20

Experimental Protocols

This section provides a detailed methodology for the synthesis of **6-(4-methoxyphenyl)pyridazin-3-amine**.

Materials and Equipment

- 3-Amino-6-chloropyridazine (1.0 mmol, 1.0 equiv.)
- 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)[10]
- Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
- Phosphine ligand (e.g., XPhos, 5 mol%)[9]
- Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)[5]
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5-10 mL)[9]
- Round-bottom flask or microwave vial



- · Magnetic stirrer and stir bar
- Heating mantle or oil bath (or microwave reactor)
- Inert atmosphere supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Protocol: Conventional Heating

- Reaction Setup: To a dry, flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), the palladium catalyst, and the ligand.[4][10]
- Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent side reactions like homocoupling.[5]
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5-10 mL) to the flask via syringe.
- Heating and Monitoring: Stir the reaction mixture vigorously and heat to 100 °C. Monitor the
 reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass
 Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4][10]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.[10]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the solution, and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure **6-(4-methoxyphenyl)pyridazin-3-amine**.[4]

Protocol: Microwave Irradiation



Microwave heating can significantly reduce reaction times from hours to minutes.[10][11]

- Reaction Setup: In a microwave vial, combine 3-amino-6-chloropyridazine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst, and the ligand.[10]
- Solvent and Sealing: Add the degassed solvent and a magnetic stir bar. Seal the vial securely with a cap.
- Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-30 minutes.[10][11]
- Cooling and Purification: After irradiation, allow the vial to cool to room temperature before
 opening. Work up and purify the product as described in the conventional heating protocol.

Visualized Workflows and Mechanisms

Suzuki Catalytic Cycle

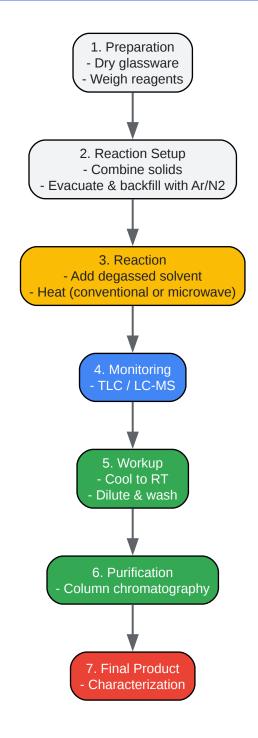
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A logical workflow ensures reproducibility and successful synthesis.





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Caption: A step-by-step workflow for the synthesis and purification process.

Troubleshooting Guide

Low yields in couplings involving pyridazines can arise from several factors, including the electron-deficient nature of the ring.[5]



Caption: A troubleshooting guide for common issues in pyridazine Suzuki coupling.

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